
3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile, also known as MPSPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPSPB is a sulfonamide-based compound that has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of bacterial and fungal enzymes involved in cell wall synthesis, leading to their death. Similarly, it has been shown to inhibit the activity of cancer cell enzymes involved in cell division and proliferation, leading to their death.
Biochemical and Physiological Effects:
3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile has been shown to have a wide range of biochemical and physiological effects. In addition to its antibacterial, antifungal, and anticancer properties, it has also been shown to possess anti-inflammatory and antioxidant properties. It has been shown to modulate the activity of various enzymes and proteins involved in cellular signaling pathways, leading to its diverse biological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile is its broad-spectrum activity against various bacterial, fungal, and cancer cell lines. This makes it a promising candidate for the development of new drugs to combat these diseases. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile. One area of focus is the development of new drugs based on 3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile for the treatment of bacterial, fungal, and cancer diseases. Another area of focus is the elucidation of its mechanism of action, which could lead to a better understanding of its biological effects and potential therapeutic applications. Additionally, the development of new synthetic methods for 3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile could improve its solubility and make it easier to work with in lab experiments.
Méthodes De Synthèse
The synthesis of 3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile involves the reaction of 3-methyl-4-nitrobenzonitrile with 2-propan-2-ylpyrrolidine-1-sulfonamide in the presence of a reducing agent such as sodium dithionite. The resulting compound is then purified using column chromatography to obtain pure 3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile.
Applications De Recherche Scientifique
3-Methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. Its antibacterial and antifungal properties have been investigated for the development of new drugs to combat bacterial and fungal infections. Similarly, its anticancer properties have been studied for the development of new cancer therapies.
Propriétés
IUPAC Name |
3-methyl-4-(2-propan-2-ylpyrrolidin-1-yl)sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-11(2)14-5-4-8-17(14)20(18,19)15-7-6-13(10-16)9-12(15)3/h6-7,9,11,14H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDNEHUOPZBGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)S(=O)(=O)N2CCCC2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



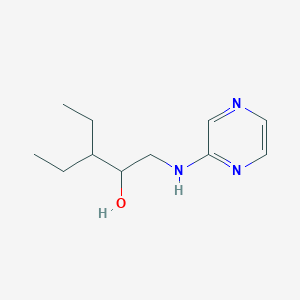
![N-[(1-propan-2-ylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6628968.png)
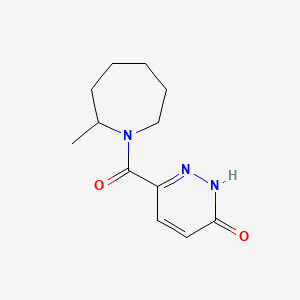
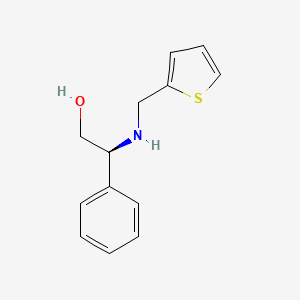
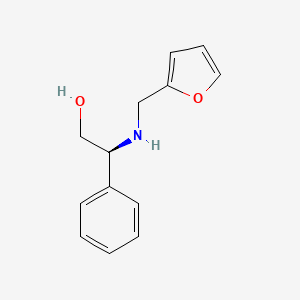
![[4-[(1-Propan-2-ylpyrazol-3-yl)methylamino]oxan-4-yl]methanol](/img/structure/B6628992.png)
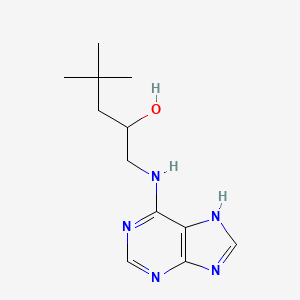

![3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one](/img/structure/B6629009.png)


![3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide](/img/structure/B6629025.png)